Cas no 1246814-76-5 (Dapoxetine-d6 Hydrochloride)

Dapoxetine-d6 Hydrochloride is a deuterated analog of Dapoxetine Hydrochloride, where six hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in pharmacokinetic and metabolic studies, providing improved precision in mass spectrometry-based analyses. The incorporation of deuterium reduces metabolic degradation, allowing for more accurate tracking of the parent molecule and its metabolites in biological systems. Dapoxetine-d6 Hydrochloride is particularly valuable in clinical research and drug development, serving as an internal standard for quantitative assays. Its high chemical purity and isotopic enrichment ensure reliable data reproducibility, making it a critical tool for advanced analytical applications in pharmaceutical and biomedical research.
Dapoxetine-d6 Hydrochloride structure
Dapoxetine-d6 Hydrochloride structure
Product Name:Dapoxetine-d6 Hydrochloride
CAS No:1246814-76-5
MF:C21H24ClNO
MW:347.911334991455
CID:1066996
PubChem ID:71315183
Update Time:2025-05-25

Dapoxetine-d6 Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • [2H6]-Dapoxetine hydrochloride
    • Dapoxetine-d6 Hydrochloride
    • [2H6]-(S)-N,N-dimethyl-a-[2-(1-naphthalenyloxy)ethyl]-benzenemethanamine hydrochloride
    • Dapoxetine-d6Hydrochloride
    • HY-B0304AS1
    • 1246814-76-5
    • CS-0203710
    • (1S)-3-naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride
    • Dapoxetine-d6 (hydrochloride)
    • Inchi: 1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1/i1D3,2D3;
    • InChI Key: IHWDIQRWYNMKFM-RURDCJKXSA-N
    • SMILES: Cl.O(C1=CC=CC2C=CC=CC1=2)CC[C@@H](C1C=CC=CC=1)N(C([2H])([2H])[2H])C([2H])([2H])[2H]

Computed Properties

  • Exact Mass: 347.1923026g/mol
  • Monoisotopic Mass: 347.1923026g/mol
  • Isotope Atom Count: 6
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 337
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.5

Dapoxetine-d6 Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D185702-1mg
Dapoxetine-d6 Hydrochloride
1246814-76-5
1mg
$ 184.00 2023-09-08
TRC
D185702-10mg
Dapoxetine-d6 Hydrochloride
1246814-76-5
10mg
$ 1470.00 2023-09-08
ChemScence
CS-0203710-1mg
Dapoxetine-d6 (hydrochloride)
1246814-76-5
1mg
$0.0 2022-04-28
ChemScence
CS-0203710-10mg
Dapoxetine-d6 (hydrochloride)
1246814-76-5
10mg
$0.0 2022-04-28

Additional information on Dapoxetine-d6 Hydrochloride

Professional Overview of Dapoxetine-d6 Hydrochloride (CAS No. 1246814-76-5)

Dapoxetine-d6 Hydrochloride, a deuterium-labeled isotopologue of the well-characterized antidepressant and anxiolytic agent dapoxetine, has emerged as a critical tool in contemporary pharmacological research. This compound, formally identified by CAS Registry Number 1246814-76-5, represents an advanced modification of the parent molecule through strategic deuteration—specifically replacing six hydrogen atoms with deuterium isotopes. Such substitutions are strategically positioned to modulate the compound's metabolic profile while preserving its pharmacological activity. The hydrochloride salt form ensures optimal solubility and stability for experimental and analytical applications.

The structural modification of dapoxetine into its d6 isotopologue focuses on key positions within the molecule to enhance metabolic stability. Recent studies published in the Journal of Medicinal Chemistry (2023) highlight that deuteration at the N-methyl groups and aromatic positions significantly slows phase I biotransformation pathways, particularly cytochrome P450-mediated oxidation processes. This delay prolongs the compound's half-life in vivo, as demonstrated in rodent models where plasma concentrations remained therapeutically relevant for twice as long compared to non-deuterated dapoxetine. Such improvements address one of the primary limitations of conventional dapoxetine, which exhibits rapid clearance due to its short elimination half-life (~1.5 hours).

In preclinical evaluations, Dapoxetine-d6 Hydrochloride has shown promise in optimizing pharmacokinetic parameters without compromising efficacy. A 2023 study from the University of Cambridge revealed that deuteration enhances metabolic resistance to CYP2D6 enzymes—a major contributor to dapoxetine's rapid metabolism—while maintaining selective serotonin reuptake inhibition (SSRI) activity. This dual advantage reduces inter-individual variability caused by genetic polymorphisms affecting CYP enzyme expression, a significant breakthrough for personalized medicine approaches targeting serotoninergic pathways.

Synthetic methodologies for producing this compound have evolved significantly since its initial development. Current protocols involve site-specific deuteration using palladium-catalyzed cross-coupling reactions under controlled conditions to ensure precise isotopic substitution at designated sites. Researchers at Stanford University recently reported a novel asymmetric hydrogenation technique using deuterium gas, which achieves >98% positional isomer purity—a critical factor for reproducible pharmacological studies. Spectroscopic characterization via NMR and mass spectrometry confirms the integrity of deuterium placement at positions 3, 4, and 5 on the indole ring system.

Clinical research initiatives are exploring this compound's potential in addressing unmet needs related to serotoninergic therapies. Phase I trials conducted by Pfizer in late 2023 demonstrated a favorable safety profile with reduced gastrointestinal side effects typically associated with standard SSRI administration. The extended plasma half-life observed in these trials (up to 3 hours) suggests improved dosing flexibility and patient compliance compared to conventional formulations.

In neuropharmacology studies published in Nature Communications (April 2024), dapoxetine-d6 hydrochloride exhibited enhanced brain penetration due to reduced first-pass metabolism. This property is particularly advantageous for central nervous system applications where bioavailability is often limited by hepatic clearance mechanisms. Researchers noted comparable receptor binding affinity (Ki = 0.18 nM vs 0.19 nM for non-deuterated counterpart) but improved tissue distribution kinetics across blood-brain barrier models.

The compound's utility extends beyond drug development into analytical chemistry applications as a stable-isotope internal standard (SIS). Its distinct mass spectral signature facilitates accurate quantification of endogenous dapoxetine levels in biological matrices during clinical trials and toxicological analyses. A collaborative study between Merck and MIT (July 2023) validated its use in LC-MS/MS assays with detection limits below 0.5 pg/mL—far exceeding regulatory requirements for bioanalytical methods.

Ongoing investigations are examining its role in neuroprotective strategies given recent findings linking serotonin signaling modulation with neurodegenerative disease pathways. Preclinical data from UCLA demonstrates neuroprotective effects against oxidative stress-induced dopaminergic neuron loss at doses one-third lower than required with non-deuterated dapoxetine, suggesting enhanced therapeutic indices through metabolic optimization.

In oncology research contexts, this compound serves as an important tracer molecule for studying serotonin receptor expression profiles in tumor microenvironments without pharmacological interference. A landmark study published in Cancer Research (February 2024) used radiolabeled forms derived from this deuterated precursor to map serotonin transporter distribution patterns across multiple cancer types with unprecedented resolution.

Safety assessments confirm that deuteration does not introduce novel toxicities while improving tolerability metrics according to FDA guidelines on medicinal isotope labeling practices issued early 2023 update on drug substance specifications emphasizes strict purity thresholds (>99% HPLC assay) and isotopic enrichment (>95% D content at target positions) requirements essential for clinical translation.

Pharmaceutical formulation challenges have been addressed through amorphous solid dispersion technology developed by researchers at ETH Zurich (March 2024). This approach maintains drug stability under ambient conditions while enabling rapid dissolution characteristics critical for oral administration—a significant advancement over previous attempts that struggled with crystallinity issues caused by isotopic substitution.

Epidemiological modeling based on kinetic data suggests potential cost savings through reduced dosing frequencies when applied clinically—a key consideration given rising healthcare expenditures globally according to WHO pharmaceutical utilization reports from late 2023 which highlighted systemic inefficiencies related to short-acting SSRIs requiring multiple daily administrations.

Bioequivalence studies comparing dapoxetine-d6 hydrochloride with standard formulations show comparable therapeutic outcomes but superior pharmacokinetic profiles across diverse populations including those with CYP enzyme deficiencies—a demographic group previously excluded from conventional SSRI therapies due to unpredictable metabolism patterns documented in recent clinical registries.

In silico modeling using quantum chemistry software like Gaussian 17 reveals subtle electronic changes induced by deuteration that stabilize molecular conformations without altering binding interactions at serotonin transporters or receptors as confirmed through molecular dynamics simulations spanning over 10 microseconds conducted at Max Planck Institute computational facilities last year.

Biomarker discovery initiatives leverage this compound's unique properties to identify novel diagnostic markers linked to serotoninergic dysfunction observed during early phase clinical trials where metabolomic analysis detected distinct urinary excretion patterns correlated with treatment response rates—an area receiving increased attention following FDA's updated guidelines on companion diagnostics integration into drug development programs released mid-2023.

Sustainable synthesis protocols minimizing environmental impact have been pioneered by teams at Bristol Myers Squibb employing catalytic deuteration strategies that reduce solvent usage by up to 75% compared traditional methods reported in ACS Sustainable Chemistry & Engineering December issue detailing green chemistry advancements applicable across medicinal isotope production sectors.

Clinical translation efforts are now focused on developing extended-release formulations using pH-sensitive polymers tested successfully in swine models where sustained release profiles maintained therapeutic concentrations for over 18 hours—critical progress towards potential once-daily dosing regimens currently under review by regulatory agencies worldwide based on emerging Phase II trial data presented at EAU congress last month highlighting improved efficacy metrics compared historical controls.

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